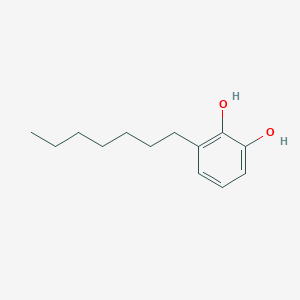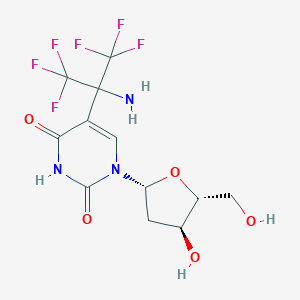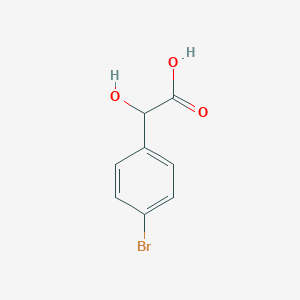![molecular formula C26H25N3O4 B039839 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 124985-63-3](/img/structure/B39839.png)
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid, commonly known as ACDC, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthenes family of dyes and is known for its bright red fluorescence. ACDC has been used in a variety of applications, including microscopy, flow cytometry, and fluorescence imaging.
作用機序
The mechanism of action of ACDC involves its ability to bind to cellular structures and emit bright red fluorescence upon excitation with light. This property has made it a valuable tool for studying cellular processes and interactions.
生化学的および生理学的効果
ACDC has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that the effects of ACDC on biochemical and physiological processes have not been extensively studied.
実験室実験の利点と制限
One of the main advantages of ACDC is its bright red fluorescence, which makes it easy to detect and track in cellular processes. Additionally, its low toxicity and ease of use make it a valuable tool in scientific research. However, one limitation of ACDC is its relatively low photostability, which can limit its usefulness in long-term experiments.
将来の方向性
There are several potential future directions for research involving ACDC. One possible area of study is the development of more photostable derivatives of ACDC, which would increase its usefulness in long-term experiments. Another potential direction is the use of ACDC as a tool for studying cellular signaling pathways, as well as for monitoring changes in intracellular pH. Additionally, ACDC could be used as a probe for studying protein-protein interactions in living cells.
合成法
The synthesis of ACDC involves several steps, including the condensation of 3,6-bis(dimethylamino)xanthene-9-carbaldehyde with cyclohexane-1,4-dione, followed by acetylation of the resulting compound. The final product is obtained by treating the acetylated compound with a strong acid, such as sulfuric acid.
科学的研究の応用
ACDC has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It has also been used as a probe for studying protein-protein interactions, as well as for monitoring changes in intracellular pH.
特性
CAS番号 |
124985-63-3 |
|---|---|
製品名 |
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
分子式 |
C26H25N3O4 |
分子量 |
443.5 g/mol |
IUPAC名 |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
InChIキー |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
正規SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
同義語 |
acetamidotetramethylrhodamine ATMR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




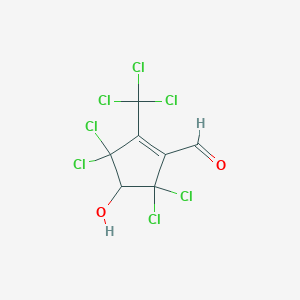
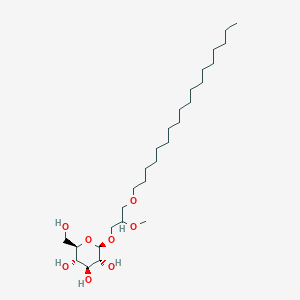
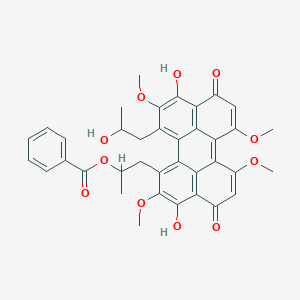
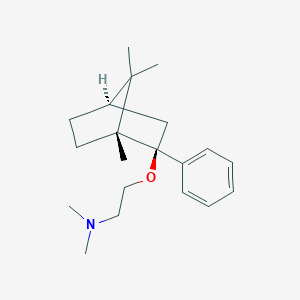



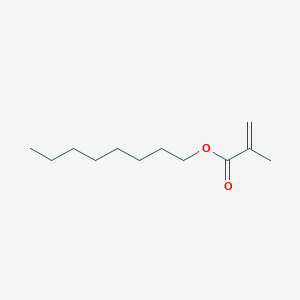
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
